6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole
Overview
Description
6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a synthetic organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the indole ring.
Alkylation: Formation of the tetrahydropyridine ring through cyclization and subsequent methylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole would involve its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the indole ring are likely to play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
5-Nitroindole: Another nitro-substituted indole with different biological properties.
3-(1-Methyl-1,2,3,6-tetrahydro-4-pyridinyl)indole: Lacks the nitro group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the nitro group and the tetrahydropyridine ring in 6-Nitro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole makes it unique compared to other indole derivatives
Properties
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-8-11(17(18)19)2-3-12(13)14/h2-4,8-9,15H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMWLNIETAOOER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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